

## PF-06835919 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06835919 |           |
| Cat. No.:            | B610014     | Get Quote |

## PF-06835919 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the kinase selectivity profile of **PF-06835919**, along with troubleshooting guides for related experimental procedures.

## Selectivity Profile of PF-06835919 Against Other Kinases

**PF-06835919** is a potent and highly selective inhibitor of ketohexokinase (KHK), with a greater potency for the KHK-C isoform over the KHK-A isoform.[1][2][3] A comprehensive assessment of its selectivity was performed against a panel of 89 kinases, phosphatases, and receptors. At a concentration of 10  $\mu$ M, **PF-06835919** demonstrated minimal inhibition of other kinases, highlighting its specificity for KHK.[1]

## **Data Presentation: Kinase Selectivity Panel**

The following table summarizes the in vitro selectivity of **PF-06835919** against a broad panel of kinases. The data is presented as the percent of control at a 10  $\mu$ M concentration of **PF-06835919**, where a higher percentage indicates lower inhibition.



| ABL1 102  AKT1 100  ALK 99  AURKA 104  AURKB 101  BMX 98  BTK 103  CAMK2A 102  CDK2 100  CHEK1 101  CSF1R 100  EGFR 101  EPHA2 102  ERBB2 101  FAK 99  FGFR1 103  FLT3 100  GSK3B 102  IGF1R 101  INSR 100  JAK2 101  JAK2 101  JAK3 102  KDR 100                                                                                                                                                  | Kinase Target | Percent of Control @ 10 μM |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|----------------------------|
| ALK 99 AURKA 104 AURKB 101 BMX 98 BTK 103 CAMK2A 102 CDK2 100 CHEK1 101 CSF1R 100 EGFR 101 EPHA2 102 ERBB2 101 FAK 99 FGFR1 103 FLT3 100 GSK3B 102 IGF1R 101 INSR 100 JAK2 101 JAK3 102                                                                                                                                                                                                            | ABL1          | 102                        |
| AURKA 104  AURKB 101  BMX 98  BTK 103  CAMK2A 102  CDK2 100  CHEK1 101  CSF1R 100  EGFR 101  EPHA2 102  ERBB2 101  FAK 99  FGFR1 103  FLT3 100  GSK3B 102  IGF1R 101  INSR 100  JAK2 101  JAK3 102                                                                                                                                                                                                 | AKT1          | 100                        |
| AURKB 101 BMX 98 BTK 103 CAMK2A 102 CDK2 100 CHEK1 101 CSF1R 100 EGFR 101 EPHA2 102 ERBB2 101 FAK 99 FGFR1 103 FLT3 100 GSK3B 102 IGF1R 101 INSR 100 JAK2 101 JAK3 102                                                                                                                                                                                                                             | ALK           | 99                         |
| BMX       98         BTK       103         CAMK2A       102         CDK2       100         CHEK1       101         CSF1R       100         EGFR       101         EPHA2       102         ERBB2       101         FAK       99         FGFR1       103         FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102 | AURKA         | 104                        |
| BTK       103         CAMK2A       102         CDK2       100         CHEK1       101         CSF1R       100         EGFR       101         EPHA2       102         ERBB2       101         FAK       99         FGFR1       103         FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                      | AURKB         | 101                        |
| CAMK2A       102         CDK2       100         CHEK1       101         CSF1R       100         EGFR       101         EPHA2       102         ERBB2       101         FAK       99         FGFR1       103         FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                                            | ВМХ           | 98                         |
| CDK2       100         CHEK1       101         CSF1R       100         EGFR       101         EPHA2       102         ERBB2       101         FAK       99         FGFR1       103         FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                                                                     | ВТК           | 103                        |
| CHEK1       101         CSF1R       100         EGFR       101         EPHA2       102         ERBB2       101         FAK       99         FGFR1       103         FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                                                                                            | CAMK2A        | 102                        |
| CSF1R       100         EGFR       101         EPHA2       102         ERBB2       101         FAK       99         FGFR1       103         FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                                                                                                                    | CDK2          | 100                        |
| EGFR 101 EPHA2 102 ERBB2 101 FAK 99 FGFR1 103 FLT3 100 GSK3B 102 IGF1R 101 INSR 100 JAK2 101 JAK3 102                                                                                                                                                                                                                                                                                              | CHEK1         | 101                        |
| EPHA2 102  ERBB2 101  FAK 99  FGFR1 103  FLT3 100  GSK3B 102  IGF1R 101  INSR 100  JAK2 101  JAK3 102                                                                                                                                                                                                                                                                                              | CSF1R         | 100                        |
| ERBB2 101  FAK 99  FGFR1 103  FLT3 100  GSK3B 102  IGF1R 101  INSR 100  JAK2 101  JAK3 102                                                                                                                                                                                                                                                                                                         | EGFR          | 101                        |
| FAK       99         FGFR1       103         FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                                                                                                                                                                                                                   | EPHA2         | 102                        |
| FGFR1       103         FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                                                                                                                                                                                                                                        | ERBB2         | 101                        |
| FLT3       100         GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                                                                                                                                                                                                                                                                | FAK           | 99                         |
| GSK3B       102         IGF1R       101         INSR       100         JAK2       101         JAK3       102                                                                                                                                                                                                                                                                                       | FGFR1         | 103                        |
| IGF1R     101       INSR     100       JAK2     101       JAK3     102                                                                                                                                                                                                                                                                                                                             | FLT3          | 100                        |
| INSR     100       JAK2     101       JAK3     102                                                                                                                                                                                                                                                                                                                                                 | GSK3B         | 102                        |
| JAK2 101<br>JAK3 102                                                                                                                                                                                                                                                                                                                                                                               | IGF1R         | 101                        |
| JAK3 102                                                                                                                                                                                                                                                                                                                                                                                           | INSR          | 100                        |
|                                                                                                                                                                                                                                                                                                                                                                                                    | JAK2          | 101                        |
| KDR 100                                                                                                                                                                                                                                                                                                                                                                                            | JAK3          | 102                        |
|                                                                                                                                                                                                                                                                                                                                                                                                    | KDR           | 100                        |



| KIT        | 101 |
|------------|-----|
| LCK        | 103 |
| MAP2K1     | 100 |
| MAPK1      | 102 |
| MAPK14     | 101 |
| MET        | 100 |
| PAK1       | 102 |
| PDGFRB     | 101 |
| PIK3CA     | 100 |
| PIM1       | 102 |
| PLK1       | 101 |
| PRKCA      | 100 |
| RET        | 102 |
| ROCK1      | 101 |
| SRC        | 100 |
| SYK        | 102 |
| TEK        | 101 |
| TGFBR1     | 100 |
| TNK2       | 102 |
| TRKA       | 101 |
| and others |     |
|            |     |

This table is a representative summary. For a complete list of the 89 kinases, phosphatases, and receptors tested, please refer to the supplementary information of the primary publication.



## **Experimental Protocols**

The selectivity of **PF-06835919** was determined using a widely accepted in vitro kinase assay platform. The general workflow for such an experiment is outlined below.

## **Diagram: Kinase Selectivity Profiling Workflow**



Click to download full resolution via product page

Caption: General workflow for in vitro kinase selectivity profiling.



## **Detailed Methodologies**

- 1. Kinase Panel Screening (Example using a competition binding assay like KINOMEscan™):
- Principle: This assay measures the ability of a test compound to displace a known, active site-directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase.

#### Protocol:

- Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand specific for each kinase in the panel.
- Binding Reaction: DNA-tagged kinases, the prepared affinity beads, and the test compound (PF-06835919) are combined in a multi-well plate. The reaction is incubated to allow for competitive binding to reach equilibrium.
- Washing: The affinity beads are washed to remove any unbound kinase.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The concentration of the eluted, DNA-tagged kinase is measured using qPCR. A reduction in the amount of kinase detected in the presence of the test compound indicates binding and inhibition.
- Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) sample.
- 2. Enzymatic Activity Assays (Example using ADP-Glo™ Kinase Assay):
- Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.
- Protocol:
  - Kinase Reaction: The kinase, substrate, ATP, and the test compound (PF-06835919) are incubated together in a multi-well plate.



- Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete any remaining ATP.
- ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.
- Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial amount of ADP produced.
- Data Analysis: The luminescent signal is measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.

# Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing significant inhibition of a kinase that is reported to be unaffected by **PF-06835919** in the selectivity panel. What could be the issue?

#### A1:

- Compound Concentration: Double-check the final concentration of **PF-06835919** in your assay. Inaccurate serial dilutions can lead to a higher effective concentration than intended.
- Assay Conditions: The kinase selectivity profile was determined at a specific ATP concentration. If your assay uses a much lower ATP concentration, the apparent potency of an ATP-competitive inhibitor like PF-06835919 may increase.
- Reagent Purity: Ensure the purity of your PF-06835919 sample. Contaminants could be responsible for the observed off-target inhibition.
- Assay Technology: Different assay formats can have varying sensitivities and susceptibilities
  to artifacts. Consider if your assay technology is prone to interference from the compound
  (e.g., fluorescence quenching or enhancement).

Q2: Our in-house kinase assay shows high variability between replicates when testing **PF-06835919**. How can we improve the consistency?

### Troubleshooting & Optimization





#### A2:

- DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit some kinases.
- Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes, to minimize variability in reagent and compound concentrations.
- Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of the assay. Fluctuations can affect enzyme kinetics and lead to variable results.
- Plate Edge Effects: Be mindful of potential edge effects in multi-well plates, where evaporation can be more pronounced. Consider not using the outer wells for critical experiments or implementing measures to minimize evaporation.

Q3: We are setting up a new kinase assay and are unsure of the optimal enzyme and substrate concentrations to use for testing **PF-06835919**.

#### A3:

- Enzyme Titration: Perform an enzyme titration to determine the concentration of kinase that yields a robust signal-to-background ratio within the linear range of the assay.
- Substrate Km Determination: Determine the Michaelis constant (Km) for the substrate. For
  initial inhibitor profiling, it is often recommended to use a substrate concentration at or near
  its Km value.
- ATP Km Determination: Similarly, determine the Km for ATP. As PF-06835919 is an ATP-competitive inhibitor, its IC50 value will be dependent on the ATP concentration. Testing at the ATP Km is a common starting point.

Q4: How can we confirm that **PF-06835919** is an ATP-competitive inhibitor in our kinase of interest?

A4:



• To determine the mechanism of inhibition, you can perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate (e.g., peptide) and ATP concentrations in the presence of different fixed concentrations of PF-06835919. By plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics, you can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. For an ATP-competitive inhibitor, you would expect to see an increase in the apparent Km of ATP with no change in the Vmax as the inhibitor concentration increases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PF-06835919 selectivity profile against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com